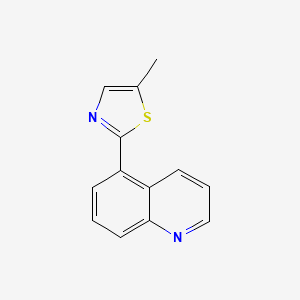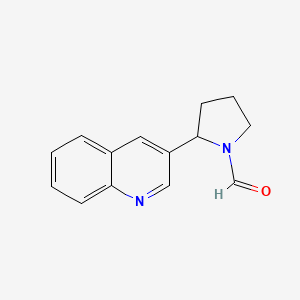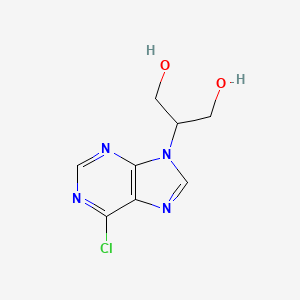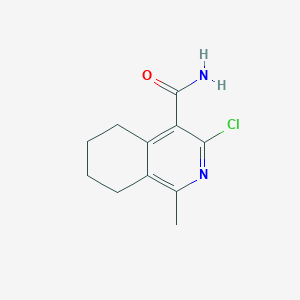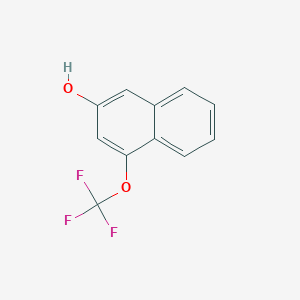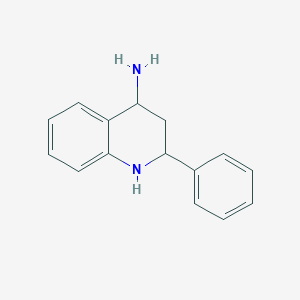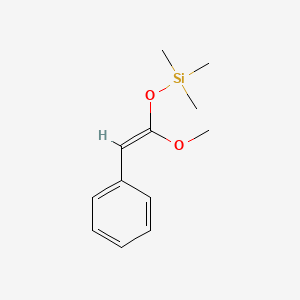
Methyl 1-chloro-2-methylindolizine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-chloro-2-methylindolizine-3-carboxylate is a compound belonging to the indolizine family, which is a class of heterocyclic compounds Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-chloro-2-methylindolizine-3-carboxylate typically involves the reaction of 2-methylpyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a palladium-catalyzed intramolecular oxidative coupling reaction to form the indolizine ring . The final step involves esterification with methanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-chloro-2-methylindolizine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dechlorinated or demethylated products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of indolizine oxides.
Reduction: Formation of dechlorinated or demethylated indolizines.
Substitution: Formation of substituted indolizines with various functional groups.
Scientific Research Applications
Methyl 1-chloro-2-methylindolizine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 1-chloro-2-methylindolizine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups enhance its binding affinity and selectivity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-chloroindolizine-3-carboxylate
- Methyl 2-methylindolizine-3-carboxylate
- Methyl 1-chloro-2-ethylindolizine-3-carboxylate
Uniqueness
Methyl 1-chloro-2-methylindolizine-3-carboxylate is unique due to the presence of both chloro and methyl groups, which enhance its reactivity and potential applications. Compared to similar compounds, it exhibits distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
methyl 1-chloro-2-methylindolizine-3-carboxylate |
InChI |
InChI=1S/C11H10ClNO2/c1-7-9(12)8-5-3-4-6-13(8)10(7)11(14)15-2/h3-6H,1-2H3 |
InChI Key |
CGGKKQCJLCNNPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




